Melamine-urea-formaldehyde

Catalog No.
S8956393
CAS No.
25036-13-9
M.F
C5H12N8O2
M. Wt
216.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melamine-urea-formaldehyde

CAS Number

25036-13-9

Product Name

Melamine-urea-formaldehyde

IUPAC Name

formaldehyde;1,3,5-triazine-2,4,6-triamine;urea

Molecular Formula

C5H12N8O2

Molecular Weight

216.20 g/mol

InChI

InChI=1S/C3H6N6.CH4N2O.CH2O/c4-1-7-2(5)9-3(6)8-1;2-1(3)4;1-2/h(H6,4,5,6,7,8,9);(H4,2,3,4);1H2

InChI Key

HANVTCGOAROXMV-UHFFFAOYSA-N

Canonical SMILES

C=O.C1(=NC(=NC(=N1)N)N)N.C(=O)(N)N

Melamine-urea-formaldehyde is a synthetic polymer formed by the reaction of melamine, urea, and formaldehyde. It is characterized by a three-dimensional network structure that enhances its thermal stability and mechanical strength. The resin is typically produced in two forms: melamine-urea-formaldehyde resin and urea-formaldehyde resin, with the former incorporating melamine to improve performance characteristics such as water resistance and reduced formaldehyde emissions .

  • Methylolation: The initial reaction between formaldehyde and urea or melamine occurs at an alkaline pH, leading to the formation of hydroxymethyl derivatives.
  • Condensation: Following methylolation, the hydroxymethyl derivatives undergo condensation reactions to form methylene bridges (methylene ether linkages), resulting in a cross-linked polymer structure.
  • Curing: The final curing process involves heating the resin mixture to promote further cross-linking and solidification of the resin .

Several methods exist for synthesizing melamine-urea-formaldehyde resins:

  • One-Step Method: All three components (melamine, urea, and formaldehyde) are mixed simultaneously under controlled pH and temperature conditions.
  • Two-Step Method: Urea is first reacted with formaldehyde to form urea-formaldehyde pre-resin, which is then co-condensed with melamine.
  • Stagewise Addition: In this method, urea is added in stages during the condensation process to control viscosity and improve resin properties .

Each method affects the molecular weight distribution and reactivity of the resulting resin, influencing its performance characteristics.

Melamine-urea-formaldehyde resins are utilized in various applications:

  • Wood Adhesives: Commonly used in plywood and particleboard manufacturing due to their strong bonding properties.
  • Laminates: Employed in surface coatings for furniture and flooring due to their durability and aesthetic appeal.
  • Molding Compounds: Used in electrical insulators and kitchenware because of their heat resistance .

Interaction studies focus on how melamine-urea-formaldehyde resins interact with other materials or chemicals. These studies often assess:

  • Bonding Strength: Evaluating how well the resin adheres to different substrates under varying environmental conditions.
  • Formaldehyde Emissions: Investigating how formulation changes impact emissions during curing and use.
  • Compatibility with Other Additives: Understanding how different modifiers (e.g., plasticizers) affect performance characteristics like flexibility and toughness .

Melamine-urea-formaldehyde has several similar compounds that share structural or functional characteristics. Below are comparisons highlighting its uniqueness:

Compound NameKey CharacteristicsUnique Features
Urea-FormaldehydeBasic adhesive with lower water resistanceLacks melamine's enhanced properties
Phenol-FormaldehydeHigh thermal stability; used in industrial applicationsMore rigid but less flexible than MUF
Resorcinol-FormaldehydeExcellent water resistance; used in exterior applicationsHigher cost; more complex synthesis
Polyvinyl AcetateFlexible adhesive; used in woodworkingNon-toxic; lower heat resistance compared to MUF

Melamine-urea-formaldehyde stands out due to its balance of performance characteristics—combining good adhesion with improved moisture resistance and lower emissions compared to traditional urea-formaldehyde resins.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

216.10832166 g/mol

Monoisotopic Mass

216.10832166 g/mol

Heavy Atom Count

15

Related CAS

25036-13-9
68442-58-0

Use Classification

Cosmetics -> Viscosity controlling

General Manufacturing Information

Urea, polymer with formaldehyde and 1,3,5-triazine-2,4,6-triamine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-11-21

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